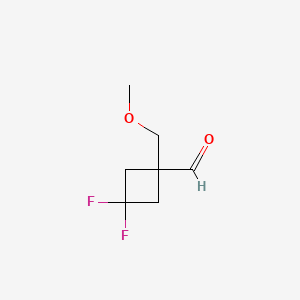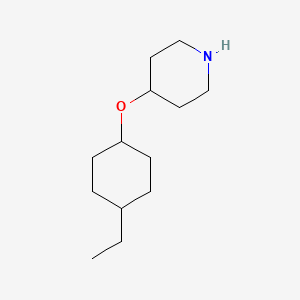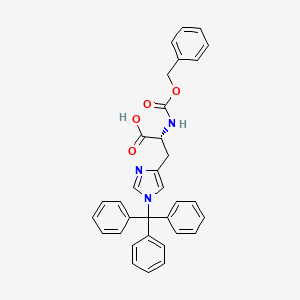
3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C7H10F2O2 It is characterized by the presence of a cyclobutane ring substituted with difluoromethyl and methoxymethyl groups, along with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with fluorinating agents and methoxymethylating reagents. One common method includes the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid.
Reduction: 3,3-Difluoro-1-(methoxymethyl)cyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the reagents used.
科学的研究の応用
3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, while the methoxymethyl group can influence its solubility and bioavailability. The aldehyde group can form covalent bonds with nucleophiles, leading to various biochemical interactions.
類似化合物との比較
Similar Compounds
- 3,3-Difluoro-1-methylcyclobutane-1-methamine hydrochloride
- 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid
- 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane
Uniqueness
3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde is unique due to the combination of its difluoromethyl and methoxymethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H10F2O2 |
|---|---|
分子量 |
164.15 g/mol |
IUPAC名 |
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H10F2O2/c1-11-5-6(4-10)2-7(8,9)3-6/h4H,2-3,5H2,1H3 |
InChIキー |
IMUQYUSBJTVCSG-UHFFFAOYSA-N |
正規SMILES |
COCC1(CC(C1)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis](/img/structure/B15302525.png)

![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)




![2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride](/img/structure/B15302579.png)
